molecular formula C13H10O2S B3053699 3-(Phenylthio)benzoic acid CAS No. 5537-72-4

3-(Phenylthio)benzoic acid

Cat. No.: B3053699
CAS No.: 5537-72-4
M. Wt: 230.28 g/mol
InChI Key: WMPJADCISOEVQV-UHFFFAOYSA-N
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Description

3-(Phenylthio)benzoic acid is an organic compound with the molecular formula C13H10O2S It consists of a benzoic acid moiety substituted with a phenylthio group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylthio)benzoic acid typically involves the reaction of 3-bromobenzoic acid with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Bromobenzoic acid+ThiophenolK2CO3,DMF3-(Phenylthio)benzoic acid\text{3-Bromobenzoic acid} + \text{Thiophenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Bromobenzoic acid+ThiophenolK2​CO3​,DMF​3-(Phenylthio)benzoic acid

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis can be scaled up using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(Phenylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed:

    Oxidation: 3-(Phenylsulfinyl)benzoic acid, 3-(Phenylsulfonyl)benzoic acid.

    Reduction: 3-(Phenylthio)benzyl alcohol.

    Substitution: 3-(Phenylthio)-4-nitrobenzoic acid, 3-(Phenylthio)-4-bromobenzoic acid.

Scientific Research Applications

3-(Phenylthio)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Phenylthio)benzoic acid depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can undergo metabolic transformations, influencing its biological activity and pharmacokinetics.

Comparison with Similar Compounds

    Benzoic acid: Lacks the phenylthio group, making it less versatile in certain chemical reactions.

    4-(Phenylthio)benzoic acid: Similar structure but with the phenylthio group at the fourth position, leading to different reactivity and properties.

    3-(Phenylsulfonyl)benzoic acid: Contains a sulfonyl group instead of a thio group, resulting in different chemical and biological properties.

Uniqueness: 3-(Phenylthio)benzoic acid is unique due to the presence of the phenylthio group at the third position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

3-phenylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPJADCISOEVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203917
Record name 3-(Phenylthio)benzoic acid
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Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5537-72-4
Record name 3-(Phenylthio)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5537-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenylthio)benzoic acid
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Record name NSC113994
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Record name 3-(Phenylthio)benzoic acid
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Record name Benzoic acid, 3-(phenylthio)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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